molecular formula C8H10IN B1610833 2-Iodo-4,6-dimethylaniline CAS No. 4102-54-9

2-Iodo-4,6-dimethylaniline

Cat. No.: B1610833
CAS No.: 4102-54-9
M. Wt: 247.08 g/mol
InChI Key: ODPOIEACUVQCBZ-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylaniline is an organic compound with the molecular formula C8H10IN It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are substituted with iodine and methyl groups

Mechanism of Action

Target of Action

It is known to be used in the synthesis of benzothiazoles , suggesting that its targets could be enzymes or receptors that interact with benzothiazoles.

Mode of Action

2-Iodo-4,6-dimethylaniline interacts with its targets through a copper-catalyzed one-pot three-component reaction . This reaction involves the use of sodium hydrosulfide as a sulfur surrogate

Biochemical Pathways

Given its role in the synthesis of benzothiazoles , it may influence pathways where benzothiazoles are involved.

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

Given its role in the synthesis of benzothiazoles , its effects might be related to the biological activities of benzothiazoles.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is light-sensitive and should be stored away from light and oxidizing agents . Its stability and efficacy could be affected by these environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,6-dimethylaniline typically involves the iodination of 2,6-dimethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in a solvent such as diethyl ether, and the product is isolated through extraction and purification processes .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through similar iodination processes, but with optimized conditions for higher yield and purity. The use of molecular iodine in combination with other reagents, such as silver sulfate or iodic acid, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4,6-dimethylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-4,6-dimethylaniline is employed in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4,6-dimethylaniline is unique due to the presence of both iodine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in the development of new compounds and materials.

Properties

IUPAC Name

2-iodo-4,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPOIEACUVQCBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00554816
Record name 2-Iodo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-54-9
Record name 2-Iodo-4,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4102-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00554816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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